molecular formula C19H17N3O3 B3820503 N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine

N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine

Cat. No. B3820503
M. Wt: 335.4 g/mol
InChI Key: JQXHQBRZZAHKTI-UHFFFAOYSA-N
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Description

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine” is a compound that contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found in various chemotherapeutic agents and have been reported to have diverse therapeutic applications such as antimicrobial, antimalarial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and more .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives were synthesized following a three-step procedure . The first step involved the formation of Schiff bases by the reaction between phenylhydrazine and substituted ketones .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis . For example, the IR spectrum showed peaks at 1611 cm^-1 (C=N) and 1729 cm^-1 (C=O), indicating the presence of these functional groups . The ^1H-NMR spectrum showed a singlet at 3.875 ppm corresponding to the OCH3 group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the formation of Schiff bases, which are formed by the reaction between phenylhydrazine and substituted ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one such compound was found to have a melting point of 210-212 °C . The compound was described as creamy white crystals . The elemental analysis found the compound to contain 73.37% carbon, 5.07% hydrogen, and 10.07% nitrogen .

properties

IUPAC Name

2-[(1,3-diphenylpyrazole-4-carbonyl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-21(13-17(23)24)19(25)16-12-22(15-10-6-3-7-11-15)20-18(16)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXHQBRZZAHKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Diphenylpyrazole-4-carbonyl)-methylamino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine
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N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine

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